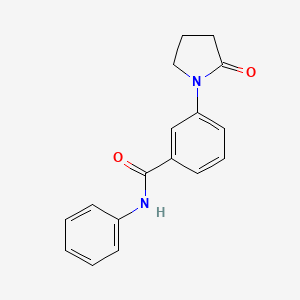

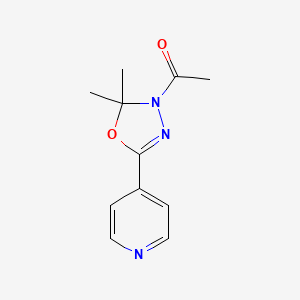

3-(2-oxo-1-pyrrolidinyl)-N-phenylbenzamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

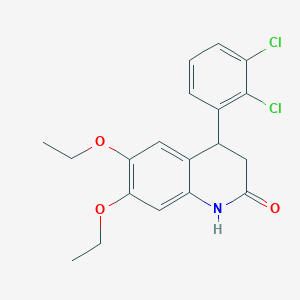

3-(2-oxo-1-pyrrolidinyl)-N-phenylbenzamide is a compound that belongs to the benzamide class, incorporating both a pyrrolidinone moiety and a phenyl group. This structural composition allows for a variety of chemical reactions and unique properties, making it a compound of interest in organic chemistry and materials science.

Synthesis Analysis

The synthesis of related benzamide derivatives typically involves multi-component reactions, offering straightforward protocols and environmental friendliness. For instance, novel benzamide derivatives can be synthesized using ionic liquids as catalytically active mediums, allowing for good yields under mild conditions without the need for additional catalysts or solvents (Satyanarayana et al., 2021).

Molecular Structure Analysis

The molecular structure of benzamide derivatives can be analyzed using techniques like X-ray crystallography, which reveals details such as bond lengths, angles, and the planarity of conjugated systems. For example, the structure of related compounds has been determined to feature alternating partially single and double bonds within heterocycles, highlighting the importance of intramolecular and intermolecular contacts involving hydrogen, oxygen, and nitrogen atoms (Rybakov et al., 2001).

Chemical Reactions and Properties

Benzamide compounds can undergo a variety of chemical reactions, including photoreactions leading to cyclized products or photoreduced products depending on the substituents and conditions (Park et al., 2001). The reactivity can be influenced by factors such as the presence of oxygen, sensitizers, and the formation of radical intermediates.

Physical Properties Analysis

The physical properties of benzamide derivatives, such as solubility, crystallinity, and thermal stability, can be significantly influenced by the specific substituents and molecular structure. For example, polymers derived from benzamide compounds have demonstrated good solubility in common organic solvents, high thermal stability, and excellent hydrophobicity, indicating their potential for various applications (Huang et al., 2017).

Chemical Properties Analysis

Benzamide derivatives exhibit a range of chemical properties, including the ability to act as nucleophiles in reactions with conjugated systems, leading to the formation of diverse functionalized compounds. The nature of the solvent can influence the nucleophilic behavior of these compounds, resulting in different reaction pathways and products (Attanasi et al., 2010).

Wirkmechanismus

Safety and Hazards

Zukünftige Richtungen

Eigenschaften

IUPAC Name |

3-(2-oxopyrrolidin-1-yl)-N-phenylbenzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H16N2O2/c20-16-10-5-11-19(16)15-9-4-6-13(12-15)17(21)18-14-7-2-1-3-8-14/h1-4,6-9,12H,5,10-11H2,(H,18,21) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NGGXEPIWSVENNO-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(=O)N(C1)C2=CC=CC(=C2)C(=O)NC3=CC=CC=C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H16N2O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

280.32 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-(2-Oxo-pyrrolidin-1-yl)-N-phenyl-benzamide | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

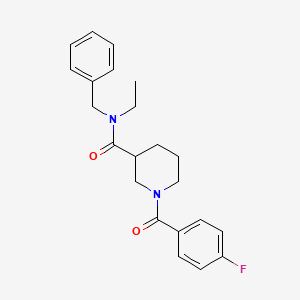

![4-(4-{[3-(2,6-dimethylphenoxy)-1-azetidinyl]carbonyl}phenyl)-2-methyl-2-butanol](/img/structure/B5528849.png)

![N-(2-{[2-(ethylamino)-6-methyl-4-pyrimidinyl]amino}ethyl)-2-methoxybenzamide](/img/structure/B5528862.png)

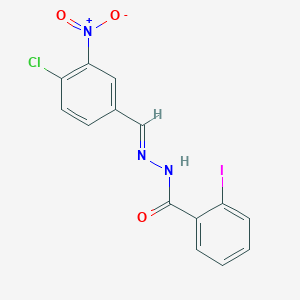

![N-(2-cyanophenyl)-2-[(6-methoxy-1H-benzimidazol-2-yl)thio]acetamide](/img/structure/B5528876.png)

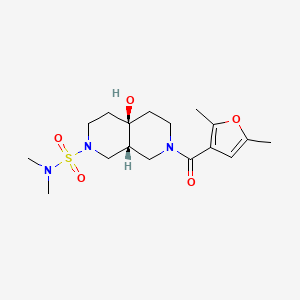

![8-{4-[3-(2-methoxy-1-methylethyl)-3H-imidazo[4,5-b]pyridin-2-yl]butanoyl}-1-oxa-8-azaspiro[4.5]decane](/img/structure/B5528929.png)

![3-(4-methoxyphenyl)-9-methyl-5-propyl-7H-furo[3,2-g]chromen-7-one](/img/structure/B5528945.png)